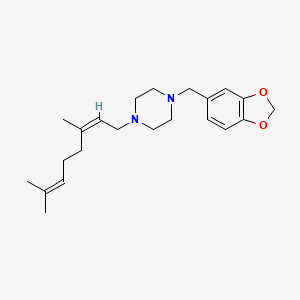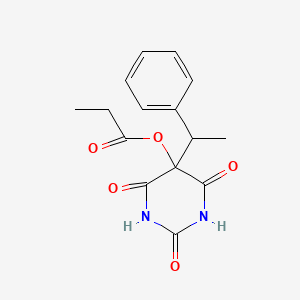
5-Propionoxy-5-(1-phenylethyl)barbituric acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(1-Phenylethyl)-5-propionyloxybarbituric acid is a barbiturate derivative known for its potential applications in medicinal chemistry. Barbiturates are a class of drugs that act as central nervous system depressants and are used for their sedative and anesthetic properties. This compound, with its unique structural modifications, offers distinct pharmacological properties that make it a subject of interest in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Phenylethyl)-5-propionyloxybarbituric acid typically involves the condensation of malonic acid derivatives with urea in the presence of a strong acid catalyst The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the barbituric acid core
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified through recrystallization and chromatography techniques to meet pharmaceutical standards.
化学反应分析
Types of Reactions
5-(1-Phenylethyl)-5-propionyloxybarbituric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride (NaH).
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted barbiturates, each with potential pharmacological applications.
科学研究应用
5-(1-Phenylethyl)-5-propionyloxybarbituric acid has been extensively studied for its applications in various fields:
Chemistry: Used as a precursor in the synthesis of more complex barbiturate derivatives.
Biology: Investigated for its effects on neurotransmitter systems and potential as a sedative or anesthetic agent.
Medicine: Explored for its potential use in treating anxiety, insomnia, and seizure disorders.
Industry: Utilized in the development of new pharmaceutical formulations and as a standard in analytical chemistry.
作用机制
The compound exerts its effects by binding to the gamma-aminobutyric acid (GABA) receptors in the central nervous system. This binding enhances the inhibitory effects of GABA, leading to a decrease in neuronal excitability and producing sedative and anesthetic effects. The molecular targets include specific subunits of the GABA-A receptor, which are crucial for its pharmacological activity.
相似化合物的比较
Similar Compounds
Phenobarbital: Another barbiturate with similar sedative properties but different pharmacokinetics.
Secobarbital: Known for its rapid onset of action and short duration of effects.
Thiopental: Used primarily as an anesthetic agent with ultra-short-acting properties.
Uniqueness
5-(1-Phenylethyl)-5-propionyloxybarbituric acid stands out due to its unique structural modifications, which confer distinct pharmacological properties. Its 1-phenylethyl group enhances lipophilicity, potentially improving its ability to cross the blood-brain barrier. The propionyloxy group may influence its metabolic stability and duration of action, making it a valuable compound for further research and development.
属性
CAS 编号 |
37431-38-2 |
|---|---|
分子式 |
C15H16N2O5 |
分子量 |
304.30 g/mol |
IUPAC 名称 |
[2,4,6-trioxo-5-(1-phenylethyl)-1,3-diazinan-5-yl] propanoate |
InChI |
InChI=1S/C15H16N2O5/c1-3-11(18)22-15(9(2)10-7-5-4-6-8-10)12(19)16-14(21)17-13(15)20/h4-9H,3H2,1-2H3,(H2,16,17,19,20,21) |
InChI 键 |
CLFJVCIWWFEVMI-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)OC1(C(=O)NC(=O)NC1=O)C(C)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


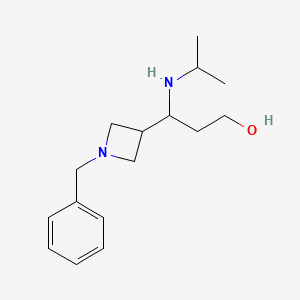
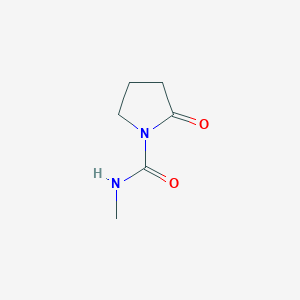
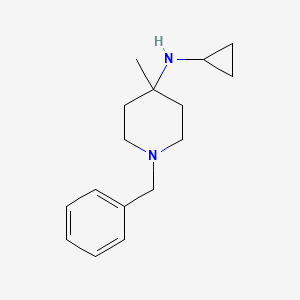
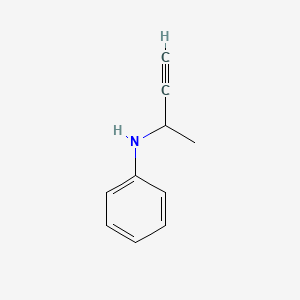
![tert-Butyl 2-(2-chloroacetyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13963306.png)
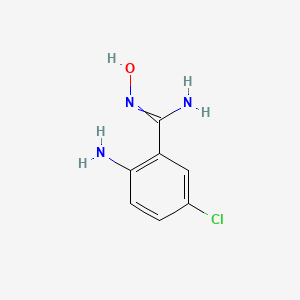
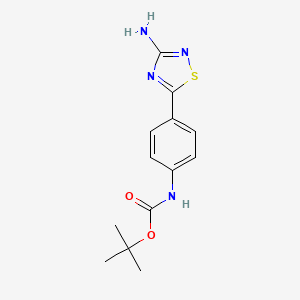
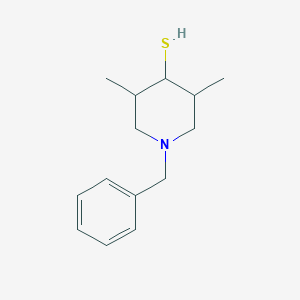
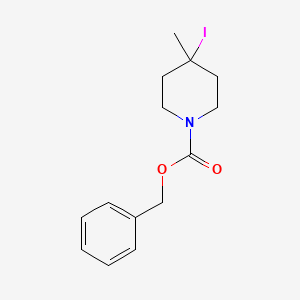
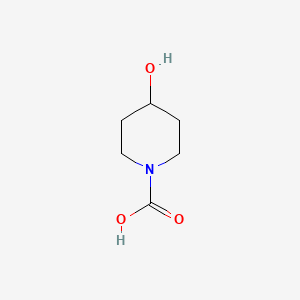
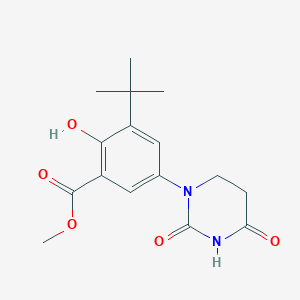
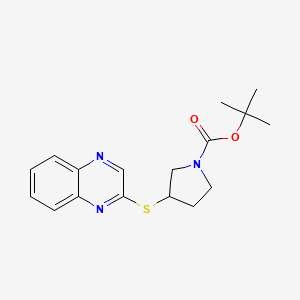
![1,3-Bis(5-bromothiophen-2-yl)-5-octyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione](/img/structure/B13963349.png)
